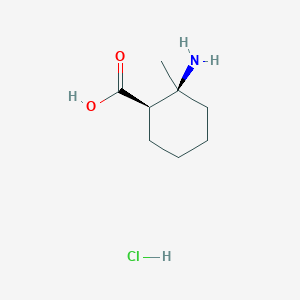

(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13570555

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16ClNO2 |

|---|---|

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-8(9)5-3-2-4-6(8)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-,8-;/m0./s1 |

| Standard InChI Key | RIKSICCAWWEQSL-QMGYSKNISA-N |

| Isomeric SMILES | C[C@@]1(CCCC[C@H]1C(=O)O)N.Cl |

| SMILES | CC1(CCCCC1C(=O)O)N.Cl |

| Canonical SMILES | CC1(CCCCC1C(=O)O)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Configuration

The compound’s core structure features a cyclohexane ring with amino (), methyl (), and carboxylic acid () groups at the 1, 2, and 1 positions, respectively, stabilized as a hydrochloride salt. The (1R,2S) configuration denotes the absolute stereochemistry, where the amino and methyl groups occupy adjacent stereocenters on the same face of the cyclohexane ring (cis configuration) . This spatial arrangement is critical for its biological activity, as enantiomeric purity often dictates binding affinity in drug-target interactions.

Physical and Chemical Data

Key physicochemical properties are summarized below:

The high boiling point suggests strong intermolecular interactions, likely due to ionic character from the hydrochloride group and hydrogen bonding from the amino and carboxylic acid functionalities .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride typically involves multi-step organic reactions, including:

-

Ring Formation: Cyclohexane precursors are functionalized via Diels-Alder reactions or catalytic hydrogenation.

-

Introduction of Functional Groups: Methyl and amino groups are added sequentially using alkylation and amination protocols. For example, reductive amination of ketone intermediates with ammonia or ammonium salts is a common strategy.

-

Chiral Resolution: Enantiomeric purity is achieved through chiral chromatography or enzymatic resolution, though specific details are proprietary.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility .

A representative synthesis begins with (1R,2S)-2-methylcyclohexane-1-carbonyl chloride (CAS 13064-91-0), which undergoes hydrolysis to form the carboxylic acid, followed by amination and salt formation .

Process Optimization

Industrial-scale production employs palladium-catalyzed hydrogenation for intermediate reduction, as seen in analogous cyclopentane derivatives . Reaction conditions (e.g., 45°C, hydrogen pressure of 1.05 atm) are optimized to maximize yield and minimize byproducts . Post-synthesis, the product is purified via recrystallization or column chromatography.

Applications in Pharmaceutical Development

Role as a Chiral Intermediate

The compound’s rigid cyclohexane backbone and stereochemical precision make it invaluable in synthesizing peptidomimetics and small-molecule drugs. For instance, it serves as a building block for:

-

Protease Inhibitors: Its structure mimics peptide transition states, enabling inhibition of viral proteases.

-

Neurological Agents: Chirality influences binding to GABA receptors, potentially aiding in treating epilepsy or anxiety disorders.

Structure-Activity Relationship (SAR) Studies

Modifications to the amino or carboxylic acid groups alter pharmacokinetic profiles. For example, esterifying the carboxylic acid enhances blood-brain barrier penetration, while -acylation improves metabolic stability.

Research Gaps and Future Directions

Despite its utility, critical data gaps remain:

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are unreported.

-

Toxicology: Long-term toxicity studies in mammalian models are needed.

-

Synthetic Scalability: More efficient enantioselective routes could reduce production costs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume